Home > Products > Screening Compounds P34329 > N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide
N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide -

N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide

Catalog Number: EVT-4523630
CAS Number:
Molecular Formula: C17H14F3N5OS
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

Compound Description: This compound is synthesized by reacting 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride. [] Its crystal structure exhibits a dihedral angle of 71.5° between the pyrazole and benzene rings, and a disordered –CF3 group due to rotation. []

Relevance: This compound shares the key structural elements of a substituted phenyl ring bearing a trifluoromethyl group and a chloroacetamide moiety with N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide. The major difference lies in the core heterocyclic ring, with 2-chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide containing a pyrazole ring instead of the tetrazole ring present in N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012, a celecoxib derivative, acts as a phosphoinositide-dependent kinase-1 (PDK-1) inhibitor. [, ] It exhibits cytotoxic activity against basal-like breast cancer cells, both in vitro and in vivo. [] Its mechanism of action involves blocking Akt phosphorylation, preventing the oncogenic transcription factor Y-box binding protein-1 (YB-1) from binding to the epidermal growth factor receptor (EGFR) promoter and inhibiting EGFR expression. [, ] Studies also suggest that it directly targets p21-activated kinase (PAK). [] In glioblastoma cells, it induces cell death, sensitizes cells to radiotherapy, and promotes caspase-independent apoptosis through endoplasmic reticulum stress. [, ]

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide

Compound Description: This compound forms chains of edge-fused centrosymmetric rings via a combination of C-H...O and C-H...pi(arene) hydrogen bonds. []

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide

Compound Description: This compound forms sheets through a network of C-H...O and C-H...pi(arene) hydrogen bonds involving two distinct aryl rings as acceptors. []

S-[N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methylbenzyl)carbamoyl]methyl O-ethyl carbonodithioate

Compound Description: This compound utilizes a combination of C-H...O and C-H...pi(arene) hydrogen bonds to form sheets, with the amide O atom serving as the acceptor for the former and distinct aryl groups as acceptors for the latter. []

N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5d)

Compound Description: This chalcone derivative, incorporating a 1,3,4-oxadiazole linker, exhibits notable antibacterial activity, displaying an improved minimum inhibitory concentration (MIC) compared to the standard drug rifamycin. [] Molecular docking analysis reveals strong binding interactions with bacterial amino acid residues, suggesting good target affinity and bioavailability. []

Relevance: While this compound belongs to the broader class of acetamide derivatives, its core structure significantly differs from N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide. Instead of a tetrazole ring, it features a 1,3,4-oxadiazole moiety connected to a chalcone-substituted phenyl group. This highlights the diverse structural variations possible within the acetamide class while maintaining biological activity. []

N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e)

Compound Description: This chalcone derivative with a 1,3,4-oxadiazole linker demonstrates potent antibacterial activity, showing an improved MIC compared to the standard drug rifamycin. [] It exhibits the highest binding affinity among the tested compounds towards bacterial targets, forming multiple hydrogen bonds with amino acid residues and displaying favorable docking energy and dissociation constant values. []

8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (60)

Compound Description: This 8-(C-4-pyrazolyl) xanthine derivative shows high affinity and selectivity for the A(2B) adenosine receptor (AdoR), making it a promising candidate for potential therapeutic benefit in the treatment of asthma. [] Its structure incorporates a trifluoromethyl-substituted benzyl group at the N-1 position of the pyrazole ring and dimethyl substitution on the xanthine core, resulting in high affinity and selectivity for the A(2B) AdoR. []

Relevance: Although this compound contains a trifluoromethyl-substituted benzyl group like N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide, it differs significantly in its core structure. It features a pyrazole ring linked to a xanthine moiety, distinct from the tetrazole core and thioacetamide linker in N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide. [] This highlights the influence of core structures on target specificity and pharmacological activity, even with shared substituents.

N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide (3)

Compound Description: This compound, containing a 1,3,4-oxadiazole moiety and benzimidazole group, exists as two isomers (trans and cis) due to restricted rotation around the amide bond. [] The trans isomer is predominant (64.5%) compared to the cis isomer (35.5%). []

Relevance: Although both N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide and N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide belong to the class of substituted thioacetamides, they exhibit significant differences in their core structures. This compound features a 1,3,4-oxadiazole linked to a benzimidazole unit, whereas N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide contains a tetrazole ring. [] This emphasizes the structural diversity achievable within the thioacetamide class and its impact on the resulting chemical and biological properties.

3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIi)

Compound Description: This quinazolinone derivative, featuring a 1,2,4-triazolylthioether moiety, exhibits promising antimicrobial activity, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. [] Its single-crystal structure has been determined, providing insights into its molecular geometry and potential interactions with biological targets. []

Properties

Product Name

N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide

IUPAC Name

N-benzyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide

Molecular Formula

C17H14F3N5OS

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C17H14F3N5OS/c18-17(19,20)13-7-4-8-14(9-13)25-16(22-23-24-25)27-11-15(26)21-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,21,26)

InChI Key

FEPZQXMSOHFQLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.